N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide
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Description
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide is a useful research compound. Its molecular formula is C16H13ClN2OS2 and its molecular weight is 348.86. The purity is usually 95%.
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Scientific Research Applications
Photoinduced Reactions and Mechanisms
Research has explored photoinduced reactions involving thiazole derivatives. Matsuura and Saito (1969) investigated the photosensitized oxygenation of a thiazole, leading to the formation of benzil and benzamide derivatives. This study sheds light on the photodynamic actions of thiazole derivatives, potentially including N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide, in biological systems through photooxidation mechanisms (Matsuura & Saito, 1969).
Anticancer and Antimicrobial Activities
The synthesis of thiazolidinones containing benzothiazole moieties has been linked to significant anticancer activity. Havrylyuk et al. (2010) synthesized novel 4-thiazolidinones with benzothiazole moieties, exhibiting promising anticancer activity against a variety of cancer cell lines, including leukemia, melanoma, and lung cancer. This suggests that this compound could have potential applications in anticancer research (Havrylyuk et al., 2010).
Abdellatif et al. (2013) explored the antimicrobial activity of novel 2-substituted-1Hbenzimidazole derivatives, which include structural similarities to benzothiazole compounds, indicating a potential for this compound to possess antimicrobial properties (Abdellatif et al., 2013).
Supramolecular Chemistry and Gelators
A study by Yadav and Ballabh (2020) on N-(thiazol-2-yl)benzamide derivatives, including those with methyl functionalities, revealed their role as supramolecular gelators, affecting gelation behavior in solvents. This research illustrates the potential of such derivatives in designing new materials with specific physical properties (Yadav & Ballabh, 2020).
Chemical Synthesis and Characterization
The synthesis and characterization of compounds containing benzothiazole units have been a subject of interest due to their wide range of applications. Studies on the synthesis of various derivatives, including those involving this compound, contribute significantly to the field of organic chemistry and material science, as indicated by research on the synthesis of thiazolo[3,2-a]pyrimidinones and their potential use in developing new pharmaceuticals and materials (Janardhan et al., 2014).
Properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS2/c1-9-7-11(17)8-13-14(9)18-16(22-13)19-15(20)10-3-5-12(21-2)6-4-10/h3-8H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCOMAONOPUUQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)SC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.